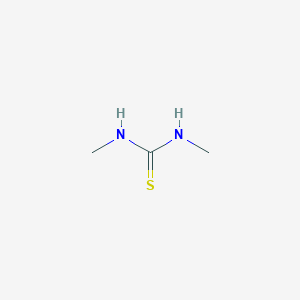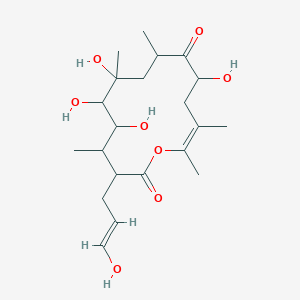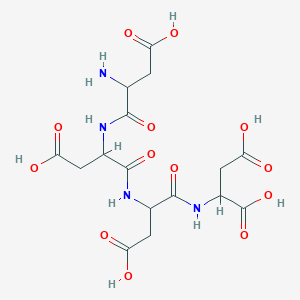
Asp-Asp-Asp-Asp
Vue d'ensemble
Description
Asp-Asp-Asp-Asp, also known as Tetraaspartic acid, is a small polyanionic peptide used in physicochemical studies . It forms complexes with metals such as copper, making it useful in studies on copper-mediated effects such as free radical formation .
Molecular Structure Analysis
The molecular structure of Asp-Asp-Asp-Asp consists of four aspartic acid residues. The empirical formula is C16H22N4O13, and the molecular weight is 478.36 .
Chemical Reactions Analysis
Asp-Asp-Asp-Asp, like other peptides, can undergo various chemical reactions. For instance, aspartic acid residues can undergo isomerization and peptide-bond hydrolysis, especially when embedded in sequence motifs that are prone to succinimide formation .
Physical And Chemical Properties Analysis
Asp-Asp-Asp-Asp is a white powder with a purity of ≥97% (TLC). It has a molecular weight of 478.36 and an empirical formula of C16H22N4O13 .
Applications De Recherche Scientifique
ASP Technology in Sports Websites
ASP technology has been applied in sports websites, contributing to their healthy and rapid development. A study by Yunzhi Peng (2012) designed ASP technology-based functional modules for sports websites, including databases and forums. This technology also enabled the construction of a neural-network-based evaluation system for these websites, proving its effectiveness in web development.
ASP in Knowledge Representation and Reasoning
ASP (Answer Set Programming) is a powerful language for knowledge representation and reasoning. It has been widely applied in AI, Knowledge Management, and Information Integration. Grasso, Leone, & Ricca (2013) discuss real-world applications of ASP, including in workforce management and e-tourism. This demonstrates ASP's versatility and its potential for widespread industrial use.
Web Development Using ASP
Research by Zhu Yuan-yuan (2007) highlights the application of ASP in creating active interactive web server applications. The study developed twenty-five active server pages using ASP, significantly improving website practicality and management efficiency.
ASP in Artificial Intelligence
ASPS for Earth Surface and Climate Research
The Advanced Scatterometer Processing System (ASPS), as discussed by Crapolicchio, Lecomte, & Hersbach (2005), offers high-quality scatterometer measurements for Earth surface study. This system has been instrumental in understanding and monitoring Earth's climate changes, showcasing its value in environmental research.
Regenerative Medicine in Plastic Surgery
The American Society of Plastic Surgeons (ASPS) focuses on cell- and tissue-based therapies in regenerative medicine. D’Amico et al. (2013) describe ASPS's engagement with FDA to determine research protocols for cellular therapies, indicating ASPS's significant role in advancing regenerative medicine in plastic surgery.
ASP in Student Information Management
Shen Qi-cong (2009) details the design of a quantization management system for university scientific research, using ASP technology. This system effectively meets the needs of quantization management in scientific research, enhancing the management and efficiency of academic institutions.
Pharmaceutical Laboratory Management System
Shao Yan-ku (2014) implemented an integrated pharmaceutical laboratory management system using ASP technology. This system has significantly improved the management level and efficiency of pharmaceutical laboratories, demonstrating ASP's utility in laboratory management.
Propriétés
IUPAC Name |
2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFYUJEXYKQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403237 | |
| Record name | Asp-Asp-Asp-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Asp-Asp-Asp | |
CAS RN |
145224-95-9 | |
| Record name | Asp-Asp-Asp-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Asp-Asp-Asp-Asp (D4K)?
A1: Asp-Asp-Asp-Asp (D4K) is not a molecule with independent biological activity. Its primary role is as a highly specific recognition and cleavage site for the serine protease enteropeptidase (also known as enterokinase). []
Q2: What are the downstream effects of Asp-Asp-Asp-Asp cleavage by enteropeptidase?
A2: Enteropeptidase cleaves the peptide bond on the C-terminal side of the lysine residue within the D4K sequence. [] This cleavage is crucial for activating trypsinogen, the inactive precursor of trypsin, a key digestive enzyme. Trypsin then sets off a cascade by activating other pancreatic zymogens like chymotrypsinogen, proelastase, and procarboxypeptidases, ultimately leading to the digestion of proteins in the gut. []
Q3: Does the presence of Asp-Asp-Asp-Asp guarantee cleavage by enteropeptidase?
A3: While D4K is crucial for enteropeptidase recognition, studies suggest that the enzyme's specificity extends beyond this sequence. The enzyme's heavy chain plays a role in recognizing larger macromolecular substrates, and acidic residues near the cleavage site are favorable for activity. [, ]
Q4: What is the molecular formula and weight of Asp-Asp-Asp-Asp?
A4: Asp-Asp-Asp-Asp is a tetrapeptide composed of four aspartic acid residues. Its molecular formula is C16H22N4O12, and its molecular weight is 462.37 g/mol.
Q5: Is there spectroscopic data available for Asp-Asp-Asp-Asp?
A5: While specific spectroscopic data for the isolated tetrapeptide is limited in the provided research, techniques like nuclear magnetic resonance (NMR) have been used to analyze D4K-containing peptides and their interactions with enteropeptidase. [, ] These studies offer insights into conformational changes and binding dynamics.
Q6: How do modifications to the Asp-Asp-Asp-Asp sequence affect enteropeptidase activity?
A6: Studies using medaka enteropeptidase demonstrated that while the D4K sequence is crucial, modifications within the enzyme's active site, such as the E173A mutation, can alter its specificity. This particular mutation reduced non-specific cleavage while retaining D4K recognition, highlighting the potential for engineering enteropeptidase variants with altered cleavage properties. []
Q7: Is Asp-Asp-Asp-Asp biocompatible and biodegradable?
A7: As a naturally occurring peptide sequence made up of aspartic acid, D4K is inherently biocompatible and biodegradable. Following cleavage by enteropeptidase, the individual aspartic acid residues are further metabolized within the body.
Q8: What are the alternatives to Asp-Asp-Asp-Asp as an enteropeptidase cleavage site in biotechnology?
A8: While D4K is widely used, other protease cleavage sites, such as those recognized by Factor Xa (Ile-Glu-Gly-Arg) or thrombin (Leu-Val-Pro-Arg-Gly-Ser), are also employed in recombinant protein purification strategies. [, ] The choice often depends on the specific protein and downstream application.
Q9: What is the historical context of Asp-Asp-Asp-Asp research?
A9: Research on D4K is intertwined with the study of enteropeptidase and its role in digestion. Early work focused on understanding the enzyme's specificity and mechanism of action. [, , ] The advent of biotechnology led to the utilization of D4K as a tool for recombinant protein production and purification, expanding its research scope.
Q10: Are there any cross-disciplinary applications of Asp-Asp-Asp-Asp research?
A10: Research on D4K and enteropeptidase has fostered collaborations between biochemistry, molecular biology, and biotechnology. Understanding the enzyme's specificity has implications for protein engineering and enzyme technology. [, , , ] Furthermore, the use of D4K as a cleavage site in recombinant protein production has facilitated advancements in various fields, including medicine and diagnostics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



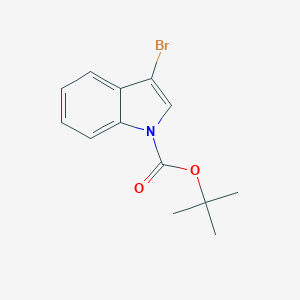
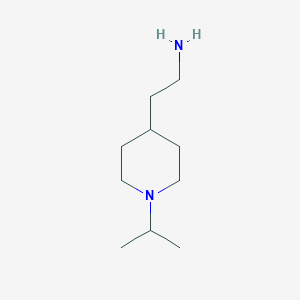
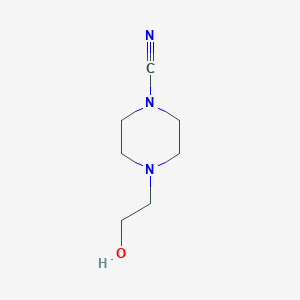


![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

